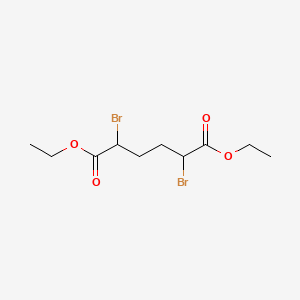

Diethyl meso-2,5-dibromoadipate

Description

Significance in Contemporary Organic Chemistry

In the landscape of modern organic chemistry, diethyl meso-2,5-dibromoadipate is recognized for its utility as a difunctional initiator in polymerization processes. sigmaaldrich.comsigmaaldrich.com It is particularly valuable in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. sigmaaldrich.com The presence of two bromine atoms in the molecule allows it to initiate polymerization from two points, leading to the formation of α,ω-bromo-poly(n-butyl acrylate) and other specialty polymers. sigmaaldrich.comsigmaaldrich.com These polymers can possess enhanced mechanical properties and thermal stability, making them suitable for applications in materials science, such as in the development of advanced coatings and adhesives. chemimpex.com

Role as a Versatile Synthetic Intermediate

The utility of this compound extends beyond polymer chemistry into its role as a versatile synthetic intermediate for creating complex organic molecules. chemimpex.com Its structure is a key to its reactivity; the two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions. chemimpex.com This characteristic allows chemists to introduce a variety of functional groups into the adipate (B1204190) backbone, opening pathways to a diverse range of compounds.

A notable application is in the synthesis of dehydroalanine (B155165) from cysteine residues in peptides and proteins. ox.ac.ukucl.ac.uk In a process known as bis-alkylation–elimination, the thiol group of a cysteine residue attacks the this compound, leading to the formation of a thioether intermediate. ucl.ac.uk A subsequent intramolecular reaction forms a sulfonium (B1226848) intermediate which then eliminates to yield dehydroalanine. ucl.ac.uk This transformation is valuable for the site-selective modification of proteins and the synthesis of molecules with enhanced biological activity. chemimpex.comox.ac.uk

Furthermore, this compound is a precursor in the synthesis of diethyl 2,5-diazidoadipate. sigmaaldrich.comsigmaaldrich.com It also reacts with N-methylallylamine to form two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. sigmaaldrich.com These reactions highlight the compound's role as a scaffold for building complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.com

Overview of Stereochemical Considerations for Meso Compounds

The "meso" designation in this compound is a critical aspect of its chemical identity. A meso compound is an achiral compound that has chiral centers. It is characterized by an internal plane of symmetry that makes the molecule superimposable on its mirror image, and thus, optically inactive.

In the case of this compound, the molecule contains two chiral carbon atoms at positions 2 and 5, each bonded to a bromine atom. The meso isomer has the (2R, 5S) or (2S, 5R) configuration, which results in an internal plane of symmetry. This is distinct from the chiral d/l pair of diastereomers. The specific stereochemistry of the meso form can influence the stereochemical outcome of its reactions. For instance, in the synthesis of dehydroalanine, although the starting material is a meso compound, the reaction can proceed through diastereomeric intermediates. ox.ac.uk Understanding and controlling these stereochemical pathways is a fundamental aspect of utilizing this reagent effectively in asymmetric synthesis.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆Br₂O₄ chemimpex.com |

| Molecular Weight | 360.04 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white powder chemimpex.comthermofisher.com |

| Melting Point | 62-69 °C thermofisher.com |

| CAS Number | 869-10-3 chemimpex.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3 | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Meso 2,5 Dibromoadipate

Classical Preparative Routes and Historical Evolution

The synthesis of diethyl meso-2,5-dibromoadipate has its roots in early 20th-century organic chemistry, with initial methods focusing on the direct bromination of adipic acid derivatives followed by esterification.

Early Bromination and Esterification Approaches

Early reports, such as one by Willstatter in 1902, described the synthesis of the diethyl ester of meso-dibromoadipate with limited experimental detail. epo.org Subsequent methods involved the bromination of adipoyl halide and later esterification to produce the diethyl ester. epo.org Another common approach involved the reaction of adipic acid with thionyl chloride to form adipoyl chloride, which was then reacted with bromine to yield dibromoadipoyl chloride, followed by esterification with ethanol. These foundational methods established the basic chemical transformations required but often lacked the precision of modern techniques.

Challenges in Stereoisomer Control and Yield Optimization

A significant hurdle in the early synthesis of this compound was the control of stereoisomerism. The bromination of adipic acid or its derivatives typically results in a mixture of the meso and racemic (d,l) diastereomers. Separating the desired meso isomer from this mixture proved to be a considerable challenge.

Modernized and High-Yield Synthesis Strategies

Contemporary approaches to the synthesis of this compound have focused on improving yield, stereoselectivity, and process efficiency, with adipic acid remaining a key starting material.

Adipic Acid as a Primary Precursor

Adipic acid continues to be the primary precursor for the synthesis of this compound. google.com Modern methods often begin with the conversion of adipic acid to adipoyl chloride through treatment with reagents like thionyl chloride. ox.ac.uk This initial step prepares the molecule for the subsequent crucial bromination reaction.

Acyl Halogenation and Stereoselective Bromination Techniques

The core of modern synthesis lies in the stereoselective bromination of the adipoyl halide. The Hell-Volhard-Zelinsky reaction is a key method for the alpha-bromination of carboxylic acids and their derivatives. fiveable.me This reaction typically involves the use of bromine and a phosphorus catalyst. fiveable.me In a modern adaptation, adipoyl chloride is heated, and liquid bromine is added dropwise over several hours. epo.org The reaction progress can be monitored by techniques such as thin-layer chromatography to ensure completion. epo.org The goal of these techniques is to control the addition of bromine to favor the formation of the meso diastereomer.

Controlled Esterification and Meso Diastereomer Enrichment

Following bromination, the resulting mixture of dibromoadipoyl halides is esterified, typically with ethanol, to produce a mixture of racemic and meso diethyl 2,5-dibromoadipate. epo.org A key innovation in modern synthesis is the method of enriching the meso diastereomer. It has been found that allowing the esterified mixture to remain in contact with the acidic byproducts of the reaction, such as hydrogen bromide and hydrogen chloride, for a sufficient time can induce the spontaneous crystallization of the meso ester. epo.org

| Synthetic Step | Reagents/Conditions | Key Outcome | Reported Yield |

| Acyl Halogenation | Adipoyl chloride, heat (75-85°C) | Formation of dibromoadipoyl halide | Not specified for this step alone |

| Bromination | Liquid bromine, dropwise addition | Mixture of meso and racemic dibromoadipoyl halides | Reaction completion monitored by TLC |

| Esterification | Ethanol | Mixture of meso and racemic diethyl 2,5-dibromoadipate | Not specified for this step alone |

| Meso Enrichment | Spontaneous crystallization from acidic mother liquor | Isolation of pure meso diastereomer | ~52% (first crop), with additional recovery from mother liquor |

Table 1: Modernized Synthesis of this compound

This table summarizes the key stages in a modern, high-yield synthesis of this compound, highlighting the conditions and outcomes that contribute to the efficient isolation of the target compound.

Influence of Acidic Environment on Stereoisomer Epimerization

The stereochemical outcome of the synthesis of diethyl 2,5-dibromoadipate is significantly influenced by the presence of an acidic environment. This is primarily due to the phenomenon of epimerization at the two chiral centers (C2 and C5), a process that can alter the ratio of the meso and racemic (d,l) diastereomers. An acidic medium facilitates the equilibration of these stereoisomers, generally favoring the formation of the thermodynamically more stable meso isomer.

The underlying mechanism for this acid-catalyzed epimerization involves the formation of an enol intermediate. The carbonyl group of the ester is protonated by the acid catalyst, which increases the acidity of the α-hydrogen. Subsequent removal of an α-hydrogen leads to the formation of a planar enol. The planarity of this intermediate results in the temporary loss of the stereochemical information at the α-carbon. Reprotonation of the enol can occur from either face, leading to the formation of either the original stereoisomer or its epimer.

When this process occurs in a molecule with two chiral centers, such as diethyl 2,5-dibromoadipate, repeated enolization and reprotonation at both C2 and C5 allow for the interconversion between the meso and racemic forms. Given that the meso isomer, where the two bromine atoms are on opposite sides of the carbon chain's plane in a staggered conformation, generally experiences less steric hindrance compared to the racemic isomers, it is considered the more thermodynamically stable product.

In a synthetic process where a mixture of meso and racemic diethyl 2,5-dibromoadipate is produced, the presence of an acid (often a byproduct of the halogenation step, such as HBr) can drive the equilibrium towards the meso form. This principle is exploited in synthetic methodologies where allowing the crude reaction mixture to stand in its acidic state leads to the preferential crystallization of the less soluble and more stable meso-diethyl 2,5-dibromoadipate, thereby increasing the isolated yield of this specific stereoisomer. youtube.com

While the qualitative effect of an acidic environment is well-established, detailed quantitative studies on the epimerization of diethyl 2,5-dibromoadipate are not extensively documented in publicly available literature. However, the expected trend under thermodynamic equilibrium can be represented in a data table illustrating the shift in isomer distribution over time in an acidic medium.

Hypothetical Isomer Distribution of Diethyl 2,5-dibromoadipate in an Acidic Medium Over Time

| Time (hours) | Racemic (d,l) Isomers (%) | meso Isomer (%) |

| 0 | 50 | 50 |

| 1 | 45 | 55 |

| 3 | 38 | 62 |

| 6 | 32 | 68 |

| 12 | 28 | 72 |

| 24 | 25 | 75 |

This table is a hypothetical representation based on the principles of thermodynamic equilibration favoring the more stable meso isomer. Actual values would depend on specific conditions such as temperature, acid concentration, and solvent.

This equilibration is a key consideration in the synthesis of this compound, as controlling the reaction conditions, particularly the acidity and reaction time, can significantly impact the final product distribution and the yield of the desired stereoisomer.

Stereochemical Principles and Isomeric Forms of Diethyl Meso 2,5 Dibromoadipate

Diastereomeric Relationships: Meso and Racemic Diethyl 2,5-Dibromoadipate

Diethyl 2,5-dibromoadipate has two chiral centers at carbons 2 and 5. This gives rise to three stereoisomers: a pair of enantiomers (the racemic mixture) and the meso compound. The meso form and either of the enantiomers from the racemic pair have a diastereomeric relationship. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties. numberanalytics.com This difference is pivotal for their separation. The meso form of diethyl 2,5-dibromoadipate is achiral due to its internal plane of symmetry, while the racemic mixture consists of two chiral enantiomers that are optically active.

The distinct physical properties of these diastereomers, such as melting point and solubility, are exploited in their separation. The meso form generally exhibits different physical properties compared to its chiral counterparts. numberanalytics.com

Table 1: Physical Properties of Diethyl meso-2,5-dibromoadipate

| Property | Value |

|---|---|

| CAS Number | 869-10-3 chemimpex.com |

| Molecular Formula | C₁₀H₁₆Br₂O₄ chemimpex.com |

| Molecular Weight | 360.04 g/mol chemimpex.comnih.gov |

| Appearance | White to off-white powder/crystalline solid chemimpex.comnordmann.global |

| Melting Point | 64 - 68 °C chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

Data sourced from multiple chemical suppliers and databases. chemimpex.comnih.govnordmann.global

A common method to distinguish between meso and racemic forms of similar diols involves converting them into acetonides and analyzing their NMR spectra. youtube.com In the meso acetonide, the two methyl groups are chemically non-equivalent, leading to two distinct signals in the NMR spectrum. In contrast, the racemic acetonide's methyl groups are chemically equivalent, showing only one signal. youtube.com

Implications of Stereoisomerism for Synthetic Utility and Isolation

The existence of diastereomers has significant consequences for the synthesis and isolation of this compound. This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals and specialty polymers. chemimpex.comepo.org For instance, it can be used as a difunctional initiator in atom transfer radical polymerization (ATRP) and in the synthesis of diethyl 2,5-diazidoadipate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Syntheses of diethyl 2,5-dibromoadipate, such as through the bromination of adipoyl halide followed by esterification, often result in a mixture of the meso and racemic forms. epo.org The separation of these diastereomers is a critical step to obtain the pure meso compound required for specific applications.

Several methods have been reported for the separation of the desired meso isomer from the racemic mixture:

Fractional Crystallization: This is a common technique that leverages the different solubilities of the diastereomers. Early methods reported obtaining a first crop of about 50% pure meso compound through crystallization. epo.org The process can be enhanced by allowing the mother liquor to stand, which can provoke further spontaneous crystallization of the meso ester. epo.org

Distillation: While fractional distillation can be used to separate diastereomers, it can be challenging and require a high number of separation stages. epo.orggoogle.com High-temperature vacuum distillation has been used to improve the yield of the meso-ester. epo.org

Extractive Distillation: This technique involves adding an auxiliary substance that alters the partial pressures of the diastereomers to different extents, facilitating their separation by distillation. google.com

The ability to effectively separate the meso form is crucial for its utility. This compound serves as a key building block in the synthesis of heterocyclic compounds like disubstituted pyrrolidines. epo.org It is also used in the conversion of cysteine to dehydroalanine (B155165) in peptides. ox.ac.uk The defined stereochemistry of the meso compound allows for stereocontrolled synthetic pathways, making it a valuable reagent for chemists aiming to create complex molecular architectures. chemimpex.com

Mechanistic Investigations of Reactions Involving Diethyl Meso 2,5 Dibromoadipate

Nucleophilic Substitution Pathways

Diethyl meso-2,5-dibromoadipate possesses two stereochemically defined secondary bromine atoms, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The meso configuration of the starting material often leads to the formation of specific diastereomeric products, providing a level of stereochemical control in subsequent transformations.

A key reaction pathway involves the substitution of the bromide ions by nitrogen or sulfur nucleophiles. For instance, the reaction with primary or secondary amines can lead to the formation of diamino-adipate derivatives. Similarly, thiol-containing molecules, such as the amino acid cysteine, readily react via their nucleophilic thiol group. This particular reaction is fundamental to its application in bioconjugation, where the initial step is the SN2 displacement of a bromide by the cysteine sulfur atom to form a stable thioether bond. This initial substitution is often the rate-determining step for subsequent intramolecular reactions.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic ring systems through intramolecular cyclization following an initial nucleophilic substitution. One notable application is the construction of the pyrrolidine (B122466) ring system.

The reaction of this compound with a primary amine that also contains a nucleophilic moiety, such as N-methylallylamine, leads to the formation of a substituted pyrrolidine. The mechanism proceeds via an initial SN2 reaction where the amine displaces one of the bromide atoms. This is followed by an intramolecular cyclization, where the second bromide is displaced by a suitable nucleophile within the newly attached group, to form the five-membered pyrrolidine ring. Specifically, its reaction with N-methylallylamine in the presence of potassium carbonate has been shown to produce two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. sigmaaldrich.com

Table 1: Pyrrolidine Synthesis via this compound

| Reactant | Reagent | Product | Ring System Formed |

| This compound | N-methylallylamine | Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | Pyrrolidine |

Role in Bioconjugation and Dehydroalanine (B155165) Formation Mechanisms

A significant application of this compound is in the field of bioconjugation, specifically for the site-selective conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha). ox.ac.uk This transformation is highly valuable as dehydroalanine is a versatile chemical handle for further protein modification. ox.ac.uk

The mechanism is a bis-alkylation–elimination process: ox.ac.uk

First Nucleophilic Substitution: The process begins with the nucleophilic attack of the cysteine thiol group on one of the electrophilic C-Br carbons of the adipate (B1204190) reagent. This SN2 reaction forms a thioether intermediate and releases a bromide ion. sigmaaldrich.com

Intramolecular Cyclization (Second Nucleophilic Substitution): The newly formed thioether intermediate then undergoes a second, intramolecular SN2 reaction. The sulfur atom acts as an internal nucleophile, attacking the remaining C-Br carbon center. This results in the formation of a cyclic sulfonium (B1226848) ion intermediate (a five-membered tetrahydrothiophenium ring). ox.ac.uksigmaaldrich.com

Elimination: The cyclic sulfonium intermediate is unstable and rapidly undergoes a base-assisted elimination reaction. A proton on the α-carbon of the original cysteine residue is abstracted, leading to the collapse of the ring, elimination of a thiolactone byproduct, and formation of the dehydroalanine residue within the peptide backbone. sigmaaldrich.com

This method was inspired in part by the observed metabolism of 1,4-dihalobutanes, which also convert cysteine to dehydroalanine through a similar pathway. ox.ac.ukox.ac.uk

Table 2: Mechanistic Steps of Dehydroalanine Formation from Cysteine

| Step | Reactants | Key Intermediate | Product | Mechanism |

| 1 | Cysteine Residue, this compound | Thioether Adduct | - | SN2 Substitution |

| 2 | Thioether Adduct | Cyclic Sulfonium Ion | - | Intramolecular SN2 |

| 3 | Cyclic Sulfonium Ion | - | Dehydroalanine Residue | E2 Elimination |

Mechanisms in Controlled Radical Polymerization

This compound serves as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization (CRP). sigmaaldrich.comsigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. uni-plovdiv.bgresearchgate.net

The mechanism of initiation using this compound involves the following steps:

Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts a bromine atom from both ends of the this compound molecule. This homolytic cleavage of the C-Br bond generates two radical centers on the initiator fragment and oxidizes the metal complex (e.g., to Cu(II)Br₂).

Propagation: The generated radicals initiate the polymerization by adding to monomer units (e.g., n-butyl acrylate). sigmaaldrich.com Polymer chains grow outwards from both sides of the central adipate core.

Deactivation: The propagating radical chains are reversibly deactivated by the higher oxidation state metal complex (Cu(II)Br₂), which donates a bromine atom back to the polymer chain end. This reforms the lower oxidation state metal complex and a dormant polymer species with a halogen end-group.

This rapid, reversible equilibrium between active (propagating) and dormant (halogen-capped) species is the cornerstone of ATRP, ensuring that all chains grow at a similar rate. The use of a difunctional initiator like this compound results in the formation of linear polymers with a halogen atom at both termini (e.g., α,ω-bromo-poly(n-butyl acrylate)), which can be used for subsequent chain extension or end-group modification. sigmaaldrich.comcmu.edu

Table 3: Application of this compound in ATRP

| Polymerization Type | Role of Compound | Monomer Example | Resulting Polymer Structure | Reference |

| Atom Transfer Radical Polymerization (ATRP) | Bifunctional Initiator | n-Butyl Acrylate (B77674) (n-BuA) | α,ω-bromo-poly(n-BuA) | sigmaaldrich.com |

| Atom Transfer Radical Polymerization (ATRP) | Bifunctional Initiator | Octadecyl ester ether dimer | α,ω-bromo-terminated polymer | sigmaaldrich.com |

Applications of Diethyl Meso 2,5 Dibromoadipate in Complex Molecular Architecture Synthesis

Synthesis of Biologically Relevant Molecules

The unique structure of diethyl meso-2,5-dibromoadipate makes it an important intermediate for the synthesis of various biologically active molecules. The presence of two reactive bromine atoms allows for its integration into complex structures, often enhancing their biological efficacy. chemimpex.com

Pharmaceutical Intermediates

This compound serves as a key intermediate in the development of pharmaceuticals. chemimpex.com Its structure is particularly useful for creating compounds with brominated functionalities, which can enhance biological activity, and for synthesizing heterocyclic compounds like disubstituted pyrrolidines. chemimpex.com The diester's reactivity in nucleophilic substitution reactions provides pathways to more complex molecular frameworks essential for drug discovery and development. chemimpex.com For instance, it can react with N-methylallylamine to produce diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, a heterocyclic scaffold of pharmaceutical interest. sigmaaldrich.com

Agrochemical Precursors

In the field of agriculture, this compound is utilized as a precursor in the formulation of agrochemicals. chemimpex.com Its distinct structure is a valuable component in the synthesis of effective herbicides and pesticides, contributing to improved crop protection. chemimpex.com The diaminopimelate pathway, which is essential for bacteria and plants, has been identified as a viable target for the development of agrichemicals, and inhibitors of this pathway have demonstrated herbicidal activity. nih.gov

Enzyme Inhibitors (e.g., DHDPS)

A significant application of this compound is in the design and synthesis of enzyme inhibitors. Dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine (B10760008) biosynthesis pathway in bacteria and plants, is a major target for novel antibiotics and herbicides. nih.govusask.ca Researchers have successfully used this compound to create dimeric inhibitors of DHDPS. nih.gov

In one synthetic approach, the commercially available this compound was used to form an ethylene (B1197577) bridge between two 2,4-thiazolidinedione (B21345) ligands. nih.gov This strategy aims to exploit the multimeric nature of the DHDPS enzyme, where a dimeric ligand can bind to two sites simultaneously, thereby increasing potency and selectivity. nih.gov This work led to the first low micromolar dimeric inhibitor of E. coli DHDPS, highlighting the compound's importance in creating sophisticated bioactive molecules. nih.gov

Fabrication of Advanced Polymeric Materials

The symmetrical, bifunctional nature of this compound makes it highly suitable for applications in polymer chemistry, particularly in controlled radical polymerization techniques. chemimpex.com

Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound is effectively employed as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers with complex architectures. sigmaaldrich.comsigmaaldrich.comuni-plovdiv.bg The two bromine atoms serve as initiation sites from which polymer chains can grow in two directions simultaneously.

This bifunctionality is leveraged to produce telechelic polymers—polymers with reactive functional groups at both ends. For example, its use as an initiator for the polymerization of n-butyl acrylate (B77674) (n-BuA) yields α,ω-bromo-poly(n-BuA), a polymer with bromine atoms at both chain ends and a narrow molecular weight distribution. sigmaaldrich.comsigmaaldrich.com These terminal bromine groups can be further modified, allowing the polymer to be used as a macroinitiator for creating block copolymers. researchgate.net The ability to introduce a cleavable linkage in the center of a polymer chain by using a difunctional initiator also allows for the synthesis of degradable polymers, which have potential biomedical applications. mdpi.comnih.gov

Table 1: Applications of this compound in ATRP

| Monomer | Polymerization Type | Resulting Polymer/Architecture | Key Feature |

|---|---|---|---|

| n-Butyl Acrylate (n-BuA) | ATRP | α,ω-bromo-poly(n-BuA) | Narrow molecular weight distribution. sigmaaldrich.comsigmaaldrich.com |

| Octadecyl Ester Ether Dimer | Solution ATRP | Telechelic Polymer | Controlled polymer architecture. sigmaaldrich.com |

| Methyl Methacrylate (B99206) (MMA) | ATRP | pMMA-DFI-pMMA (with degradable DFI) | Mid-chain degradable polymer. mdpi.com |

| Styrene (B11656), Acrylates | ATRP | Block Copolymers | Synthesis of well-defined block copolymers. researchgate.netbanglajol.info |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylallylamine |

| Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate |

| Dihydrodipicolinate synthase (DHDPS) |

| Lysine |

| 2,4-thiazolidinedione |

| 4-methoxybenzaldehyde |

| Muconic Acid |

| Cysteine |

| Dehydroalanine (B155165) |

| n-Butyl Acrylate (n-BuA) |

| α,ω-bromo-poly(n-BuA) |

| Methyl Methacrylate (MMA) |

| Octadecyl Ester Ether Dimer |

Synthesis of Block Copolymers (e.g., ABA Triblock Copolymers)

This compound serves as a valuable difunctional initiator in polymerization processes, enabling the synthesis of well-defined block copolymers, including ABA triblock copolymers. sigmaaldrich.comsigmaaldrich.com These polymers are of significant interest due to their potential applications as thermoplastic elastomers. cmu.edutennessee.edu The synthesis often involves atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the precise construction of polymer chains. sigmaaldrich.comcmu.edu

In a typical approach, the meso-dibromoadipate initiates the polymerization of a monomer, such as n-butyl acrylate (n-BuA), to form a telechelic polymer with bromine atoms at both ends (α,ω-bromo-poly(n-BuA)). sigmaaldrich.comsigmaaldrich.com This macroinitiator can then be used to initiate the polymerization of a different monomer, for instance, styrene or methyl methacrylate (MMA), from both ends, resulting in the formation of an ABA triblock copolymer. cmu.edu For example, poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate) (MBM) triblock copolymers have been synthesized using this strategy. cmu.edu The resulting block copolymers often exhibit narrow molecular weight distributions, a key characteristic of a controlled polymerization process. sigmaaldrich.comsigmaaldrich.com

The versatility of this method allows for the creation of a variety of block copolymers with tailored properties. For instance, the synthesis of ABA-type triblock copolymers with polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(ε-caprolactone) (PCL) blocks has been reported, starting from novel bifunctional macroinitiators. nih.govmdpi.comnih.gov

Control over Polymer Architecture and Molecular Weight Distribution

A significant advantage of using this compound as an initiator in ATRP is the high degree of control it affords over the final polymer architecture and molecular weight distribution. sigmaaldrich.comsigmaaldrich.com As a difunctional initiator, it facilitates the growth of polymer chains in two directions, leading to the formation of telechelic polymers and, subsequently, triblock copolymers. sigmaaldrich.comcmu.edu

The controlled nature of ATRP, when initiated by this compound, allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index). sigmaaldrich.comsigmaaldrich.com This is crucial as the properties of the resulting materials, such as the mechanical properties of thermoplastic elastomers, are highly dependent on the uniformity of the polymer chains. cmu.edu The ability to produce well-defined polymer structures is a key feature of this synthetic approach. cmu.edu

The synthesis of various block copolymers, including those with rod-coil architectures, has been achieved with good control over the molecular parameters. rsc.org For example, a bifunctional initiator was used for a sequential polymerization of γ-benzyl-L-glutamate-N-carboxy anhydride (B1165640) and atom transfer radical polymerization of methyl methacrylate to yield a well-defined rod–coil block copolymer. rsc.org

Construction of Functionalized Organic Compounds

This compound is a versatile building block for the synthesis of a variety of functionalized organic compounds. chemimpex.com Its two bromine substituents provide reactive sites for nucleophilic substitution reactions, opening pathways to more complex molecular structures. chemimpex.com

Diazidoadipate Derivatives

One notable application of this compound is in the synthesis of diethyl 2,5-diazidoadipate. sigmaaldrich.com This transformation involves the substitution of the bromine atoms with azide (B81097) groups. The resulting diazidoadipate derivative is a useful intermediate in further synthetic applications.

Dipeptide-Alcohols and Peptidomimetics

The synthesis of peptide-alcohols, which are valuable as ligands and precursors for various applications, can be achieved through enzymatic catalysis. conicet.gov.ar While direct use of this compound in this specific synthesis is not detailed in the provided context, the conversion of cysteine to dehydroalanine on peptide substrates can be accomplished using this reagent. ox.ac.uk Dehydroalanine is a key precursor for a wide array of protein modifications and can be used to create peptidomimetics. ox.ac.uknih.gov

Chiral Bicyclic Thioureas

This compound is a key starting material in the multi-step synthesis of novel chiral bicyclic thioureas. scirp.org The synthesis begins with the reaction of the meso-dibromoadipate with (S)-(-)-1-phenylethylamine, leading to the formation of chiral cis-2,5-disubstituted pyrrolidines. scirp.org These pyrrolidine (B122466) derivatives are then converted into the target chiral bicyclic thioureas. scirp.org Chiral thioureas are of significant interest as organocatalysts in asymmetric synthesis. scirp.orgnih.gov

Advanced Materials (Coatings, Adhesives)

The properties of this compound lend themselves to applications in materials science, particularly in the development of advanced materials such as coatings and adhesives. chemimpex.com Its dibromo groups can facilitate cross-linking in the formation of specialty polymers, resulting in materials with enhanced mechanical properties and thermal stability. chemimpex.com Associative thickeners, used in water-based paints, coatings, and adhesives, can be formed from ABA triblock copolymers, the synthesis of which can be initiated by this compound. mdpi.com

Analytical Methodologies for Structural Elucidation and Characterization of Diethyl Meso 2,5 Dibromoadipate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Diethyl meso-2,5-dibromoadipate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, and crucially, the symmetry inherent in the meso isomer leads to a characteristically simplified spectrum compared to its chiral (d,l) counterparts.

The defining feature of the meso isomer is a center of inversion or a plane of symmetry that renders the two halves of the molecule chemically equivalent. Consequently, the two chiral carbons (C2 and C5), the two bromine-bearing methine protons (H2 and H5), the two ethyl ester groups, and the corresponding methylene (B1212753) groups of the adipate (B1204190) backbone are indistinguishable in the NMR experiment. This results in a reduced number of signals.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the chemical equivalence leads to a predictable pattern. The protons of the two ethyl groups give rise to a single triplet (for the -CH₃) and a single quartet (for the -OCH₂-). The methine protons (CH-Br) at the C2 and C5 positions would appear as one multiplet, and the four methylene protons of the central chain (at C3 and C4) would also show simplified signals due to the molecular symmetry.

¹³C NMR Spectroscopy Similarly, the ¹³C NMR spectrum benefits from the molecular symmetry. Instead of ten distinct carbon signals, only five are expected for the meso isomer. This simplification is a powerful diagnostic indicator of the compound's stereochemistry. While specific spectral data for this compound is not widely published, data from analogous structures like meso-1,2-dibromo-1,2-diphenylethane (B7791125) confirm that meso compounds produce simplified spectra due to symmetry. rsc.org

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| -CH(Br)- | Multiplet | ~50-60 ppm |

| -CH₂CH₂- | Multiplet | ~30-40 ppm |

| -OCH₂ CH₃ | Quartet | ~60-65 ppm |

| -OCH₂CH₃ | Triplet | ~14 ppm |

| -C =O | - | ~170 ppm |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. It is frequently used to confirm the successful synthesis of the compound and its derivatives. researchgate.net

A key feature in the mass spectrum of a dibrominated compound like this compound is the distinctive isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance. This results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. For a species with two bromine atoms, a trio of peaks will be observed at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₆Br₂O₄). researchgate.net While detailed fragmentation studies are not extensively published, the structure suggests several likely fragmentation pathways under techniques like Electron Ionization (EI).

Expected Fragmentation Pathways

| Process | Lost Fragment | Resulting Ion |

| Alpha Cleavage | •OCH₂CH₃ | [M - OCH₂CH₃]⁺ |

| Alpha Cleavage | •Br | [M - Br]⁺ |

| Ester Cleavage | C₂H₅OH | [M - C₂H₅OH]⁺ |

| Backbone Cleavage | Various Alkyl Chains | Fragments from C-C bond scission |

X-ray Crystallography for Absolute Configuration Confirmation

While NMR provides strong evidence for the meso configuration based on symmetry, X-ray crystallography offers the most definitive and unambiguous proof of stereochemistry. This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid, allowing for direct visualization of the molecule's structure and stereochemical relationships.

Research on the closely related analog, meso-dimethyl 2,5-dibromohexanedioate, provides a clear example of this application. nih.gov In the crystal structure of this dimethyl ester, the molecule lies about a crystallographic center of inversion located at the midpoint of the central C-C bond (C4-C4A). nih.gov The presence of this inversion center inherently confirms that the molecule is the meso isomer, as one half of the molecule is a mirror image of the other, inverted through this central point. This finding is a direct consequence of the crystal's symmetry and provides unequivocal evidence of the compound's stereochemistry. nih.gov

Crystallographic Data for meso-Dimethyl 2,5-dibromohexanedioate nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₁₂Br₂O₄ |

| Formula Weight | 331.98 |

| Crystal System | Monoclinic |

| a (Å) | 4.5580 (9) |

| b (Å) | 12.134 (2) |

| c (Å) | 10.554 (2) |

| β (°) | 90.36 (3) |

| Volume (ų) | 583.7 (2) |

| Z (molecules/unit cell) | 2 |

This data demonstrates the power of X-ray crystallography to provide definitive structural confirmation for this class of compounds.

Q & A

Q. Q1. How is diethyl meso-2,5-dibromoadipate employed as a difunctional initiator in atom transfer radical polymerization (ATRP)?

this compound serves as a bifunctional ATRP initiator due to its two bromine atoms, enabling controlled polymerization of monomers like n-butyl acrylate (n-BuA). The bromine termini facilitate the formation of α,ω-bromo-poly(n-BuA) with narrow molecular weight distributions (PDI < 1.3). Reaction conditions typically involve Cu(I)Cl/Me₆TREN as the catalyst system in isopropanol at ambient temperature. Kinetic studies confirm living polymerization behavior, with monomer conversion monitored via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. Q2. What is the synthetic route to enantiopure pyrrolidines using this compound?

The compound reacts with amines (e.g., (S)-(-)-1-phenylethylamine) in a multi-step process involving cyclization, hydrolysis, and reduction. For example, cyclization with N-methylallylamine and K₂CO₃ yields diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. Subsequent steps (e.g., Grignard addition, debenzylation) produce enantiopure cis-2,5-disubstituted pyrrolidines, key intermediates for chiral thioureas or bicyclic amines. Overall yields for six-step syntheses are ~30%, with stereochemical outcomes confirmed by chiral HPLC or X-ray crystallography .

Q. Q3. How is this compound characterized for purity and structural validation?

Purity is assessed via GC (>97%) and thin-layer chromatography (TLC). Structural confirmation employs FT-IR (C=O stretch at ~1700 cm⁻¹, Br-C vibrations at 760–890 cm⁻¹) and NMR spectroscopy. The meso configuration is validated by symmetry in ¹H and ¹³C NMR spectra, while mass spectrometry (HRMS) confirms molecular weight (M⁺ = 360.04 g/mol) .

Advanced Research Questions

Q. Q4. How do reaction conditions influence diastereoselectivity in cyclization reactions involving this compound?

Diastereomer ratios depend on solvent polarity, base strength, and temperature. For instance, using K₂CO₃ in DMF at 60°C promotes nucleophilic substitution at both bromine centers, yielding a 1:1 mixture of diastereomers. Steric hindrance from bulkier amines (e.g., tert-butylamine) reduces reaction rates but improves selectivity for trans products. Computational modeling (DFT) aids in predicting transition-state energies to optimize conditions .

Q. Q5. What strategies resolve contradictions in molecular weight distributions during ATRP initiated by this compound?

Discrepancies in polydispersity indices (PDI) often arise from initiator efficiency or copper catalyst deactivation. Strategies include:

- Pre-purification : Distillation or column chromatography to remove impurities (e.g., residual HBr).

- Ligand optimization : Me₆TREN enhances Cu(I) stability compared to PMDETA.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve initiator solubility and monomer conversion.

Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) validates molecular weight control .

Q. Q6. How does this compound compare to other dibromide reagents in cysteine-to-dehydroalanine (Dha) conversion for peptide modification?

In peptide bioconjugation, this compound outperforms linear dibromides (e.g., 1,4-dibromobutane) due to its rigid meso configuration, which reduces side reactions. Comparative studies in DMF show higher Dha yields (75–80% vs. 50–60% for 1,4-dibromobutane) at room temperature. The reaction mechanism involves nucleophilic displacement of bromine by cysteine thiols, followed by β-elimination to form Dha. LC-MS/MS monitors conversion efficiency .

Q. Q7. What analytical challenges arise in quantifying this compound in complex reaction mixtures?

Co-elution with byproducts (e.g., ethyl bromide) in GC or HPLC complicates quantification. Solutions include:

- Derivatization : Silylation of ester groups for improved GC resolution.

- Isotopic labeling : ¹³C-labeled internal standards for LC-MS calibration.

- 2D NMR : COSY and HSQC spectra differentiate overlapping signals in crude mixtures .

Methodological Considerations

Q. Q8. What safety protocols are critical when handling this compound?

The compound is a severe eye irritant (GHS05 classification). Required precautions:

Q. Q9. How is the compound’s stability assessed under long-term storage?

Stability tests under nitrogen at -20°C show <5% decomposition over 12 months. Degradation products (e.g., adipic acid) are detected via FT-IR (loss of Br-C peaks) and GC-MS. Lyophilization or desiccant storage in amber vials extends shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.